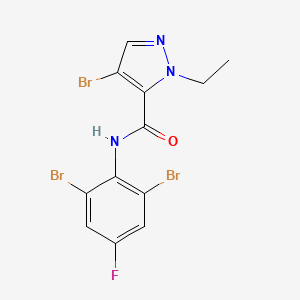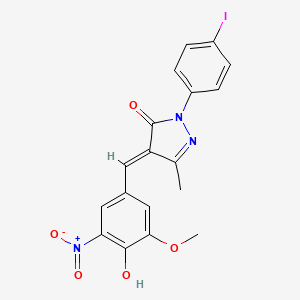![molecular formula C19H20ClN3O4 B6112757 N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B6112757.png)
N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-nitrophenyl)-3-[(2-ethylbutanoyl)amino]benzamide, commonly known as CNB-001, is a novel drug compound that has shown promising results in various scientific research studies.
作用機序
CNB-001 exerts its pharmacological effects through multiple mechanisms of action. It acts as a free radical scavenger, reducing oxidative stress and protecting cells from damage. It also inhibits the production of pro-inflammatory cytokines, reducing inflammation and promoting tissue repair. Additionally, CNB-001 induces apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects in scientific research studies. It reduces oxidative stress and inflammation, protects neurons from damage, promotes tissue repair, induces apoptosis in cancer cells, and inhibits the growth of cancer cells. Additionally, CNB-001 has been shown to improve cognitive function and memory in animal models, making it a potential therapeutic agent for cognitive disorders.
実験室実験の利点と制限
One of the advantages of CNB-001 is its broad range of pharmacological activities, making it a potential therapeutic agent for various diseases. Additionally, CNB-001 has shown to have low toxicity and high bioavailability, making it a safe and effective drug compound. However, one of the limitations of CNB-001 is its high cost of synthesis, making it difficult to produce in large quantities for clinical trials.
将来の方向性
There are several future directions for CNB-001 research, including clinical trials for neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, further studies are needed to determine the optimal dosage and administration route for CNB-001. Furthermore, studies are needed to investigate the potential drug-drug interactions and side effects of CNB-001 when used in combination with other drugs. Finally, research is needed to explore the potential of CNB-001 as a therapeutic agent for other diseases, such as cardiovascular diseases and metabolic disorders.
Conclusion:
In conclusion, CNB-001 is a novel drug compound that has shown promising results in various scientific research studies. It has a broad range of pharmacological activities, including neuroprotection, anti-inflammatory, and anti-cancer activities. CNB-001 exerts its pharmacological effects through multiple mechanisms of action, including free radical scavenging, inhibition of pro-inflammatory cytokines, and induction of apoptosis in cancer cells. While CNB-001 has several advantages, such as low toxicity and high bioavailability, it also has limitations, such as high cost of synthesis. Further research is needed to determine the optimal dosage and administration route for CNB-001 and to investigate its potential as a therapeutic agent for other diseases.
合成法
CNB-001 is synthesized through a multistep process involving the reaction of 2-chloro-4-nitroaniline with 3-(2-ethylbutanoylamino)benzoic acid. The resulting product is then purified through recrystallization to obtain CNB-001 in its pure form.
科学的研究の応用
CNB-001 has been extensively studied in various scientific research applications, including neuroprotection, anti-inflammatory, and anti-cancer activities. In neuroprotection studies, CNB-001 has shown to protect neurons from oxidative stress and inflammation-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. In anti-inflammatory studies, CNB-001 has demonstrated the ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis. In anti-cancer studies, CNB-001 has shown to induce apoptosis and inhibit the growth of cancer cells, making it a potential therapeutic agent for various types of cancer.
特性
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-3-(2-ethylbutanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4/c1-3-12(4-2)18(24)21-14-7-5-6-13(10-14)19(25)22-17-9-8-15(23(26)27)11-16(17)20/h5-12H,3-4H2,1-2H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSTVHDAJFXRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl]carbonyl}glycine](/img/structure/B6112677.png)
![2-(1-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)pyridine](/img/structure/B6112680.png)

![1-({5-[(2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-3-propoxypiperidine](/img/structure/B6112705.png)
![N'-(1H-indol-3-ylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B6112712.png)
![isopropyl 3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B6112716.png)
![3-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6112720.png)
![4-amino-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-1,2,5-oxadiazole-3-carboxamide 2-oxide](/img/structure/B6112721.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6112733.png)
![{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B6112763.png)

![1-(4-chlorophenyl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}cyclobutanecarboxamide](/img/structure/B6112781.png)
![N~2~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)valinamide](/img/structure/B6112786.png)